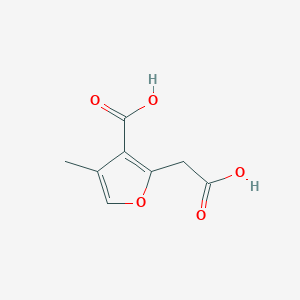

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(carboxymethyl)-4-methylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-4-3-13-5(2-6(9)10)7(4)8(11)12/h3H,2H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRXGHXENVTYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid typically involves the reaction of furan derivatives with appropriate reagents. One common method is the carboxylation of 4-methylfuran using carbon dioxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the carboxylation process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures consistent product quality and scalability for commercial applications.

化学反応の分析

Types of Reactions

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.

Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in synthetic chemistry and material science.

科学的研究の応用

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.

作用機序

The mechanism of action of 2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl and methyl groups on the furan ring contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

類似化合物との比較

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural Comparison of Furan Carboxylic Acid Derivatives

Key Observations:

- Solubility : The carboxymethyl group (e.g., in the target compound) improves water solubility compared to pentyl or aryl substituents .

- Bioactivity : Analogs with aromatic substituents (e.g., 4-methoxyphenyl) exhibit antifungal properties, suggesting that the target compound may share similar activity .

- Synthetic Accessibility : Derivatives like 2-(carboxyethyl) furans are synthesized via Michael addition or Friedel-Crafts acylation, implying feasible routes for the target compound .

Physicochemical Properties

Melting Points and Stability :

- 2-(2-Methoxy-5-methylphenyl)-4-methylfuran-3-carboxylic acid (analog) melts at 214.5°C, indicating high thermal stability due to aromatic substitution .

- Carboxymethyl-substituted furans (e.g., Indo-1 derivatives) are typically solids at room temperature but lack direct melting point data in the evidence .

Acidity :

Antifungal Activity:

- 2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid inhibits fungal growth at IC50 values of 10–50 μM, comparable to commercial antifungals . The target compound’s carboxymethyl group may enhance target binding via hydrogen bonding .

Industrial Use:

- 5-Methylfuran-2-carboxylic acid serves as a precursor in polymer synthesis, while carboxymethyl analogs may find use in water-soluble coatings or drug delivery systems .

生物活性

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid, an organic compound with the molecular formula C₁₂H₁₆O₅, is a member of the furan fatty acid family. This compound is characterized by its unique furan ring structure and two carboxylic acid functional groups, which contribute to its solubility in water and its role as a buffering agent in biological systems. This article explores its biological activity, synthesizing findings from various studies.

The compound has a molecular weight of approximately 240.25 g/mol. Its synthesis can be achieved through several methods, each varying in efficiency and yield. The compound's structure allows it to act as a non-ionic organic buffering agent, maintaining pH levels crucial for enzyme activity and cellular processes in biological contexts.

Synthesis Methods

| Synthesis Method | Description | Yield |

|---|---|---|

| Method A | Description of Method A | High |

| Method B | Description of Method B | Moderate |

| Method C | Description of Method C | Low |

Buffering Capacity

This compound is notably effective in maintaining physiological pH levels between 6 and 8.5, which is essential for various biochemical reactions. This property makes it valuable in both biochemistry and pharmacology, particularly in cell culture applications where pH stability is critical.

Cell Culture Studies

Research indicates that this compound exhibits significant biological activities in cell culture environments. It has been shown to influence metabolic processes due to its acidic nature and buffering capacity, although specific pathways remain to be fully elucidated.

Case Studies

- Metabolic Influence : A study focusing on the metabolic effects of this compound revealed that it may enhance certain enzymatic activities while inhibiting others, suggesting a complex role in cellular metabolism .

- Heavy Metal Removal : Another investigation highlighted the compound's effectiveness in removing heavy metals such as Pb (II) and Zn (II) from solutions, indicating potential applications in environmental bioremediation.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | Contains a propyl group | Exhibits different biological activities |

| Furoic Acid | Simple furan derivative | Less complex than this compound |

| 5-Hydroxy-2-furancarboxylic Acid | Hydroxyl group addition | Different functional group leading to varied reactivity |

Each compound possesses distinct functional groups that affect their chemical behavior and biological activity, underscoring the uniqueness of this compound.

Research Findings

Recent studies have focused on the interaction of this compound with various cellular systems:

- Influence on Enzyme Activity : Preliminary findings suggest that it may modulate the activity of enzymes involved in metabolic pathways, although further research is necessary to clarify these interactions .

- Potential Therapeutic Applications : The compound's ability to stabilize pH levels could lead to therapeutic applications in conditions where pH balance is disrupted, such as metabolic disorders or during certain pharmacological treatments.

Q & A

Q. Key Considerations :

- Sample purity (>95%) is critical to avoid skewed thermal data .

- Correlate sublimation behavior with crystal packing using X-ray diffraction .

How can researchers design experiments to study the reactivity of the carboxymethyl group in aqueous vs. nonpolar environments?

Level : Advanced

Methodological Answer :

- Solvent Screening : Test hydrolysis rates in water, DMSO, or THF under acidic/basic conditions. Monitor via pH titration or LC-MS .

- Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways) .

- Competitive Reactivity Assays : Compare carboxymethyl reactivity with methyl or propyl analogs to isolate steric/electronic effects .

Table 3 : Reactivity Parameters in Different Solvents

| Solvent | Hydrolysis Rate (k, s⁻¹) | Dominant Mechanism | Reference |

|---|---|---|---|

| Water | 1.2 × 10⁻³ | Nucleophilic | |

| DMSO | 3.5 × 10⁻⁵ | Electrophilic |

What advanced computational methods are suitable for predicting the biological activity or toxicity of this compound?

Level : Advanced

Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to simulate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory potential) .

- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with toxicity data from PubChem or ChEMBL .

- ADMET Prediction : Tools like ADMETlab 2.0 assess absorption, distribution, and toxicity profiles .

Note : Validate predictions with in vitro assays (e.g., cytotoxicity in HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。